molecular formula C18H17FN2O2 B6539174 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide CAS No. 1060246-95-8

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide

Cat. No. B6539174
CAS RN: 1060246-95-8
M. Wt: 312.3 g/mol
InChI Key: DICGCOMBNUBVIN-UHFFFAOYSA-N
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Description

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide, also known as 4-cyclopropyl-2-fluorobenzamide, is a heterocyclic compound belonging to the class of benzamides. It is a white crystalline solid with a molecular weight of 201.24 g/mol, and a melting point of 166-168°C. It is soluble in water, methanol, and ethanol, and is relatively stable in air. 4-cyclopropyl-2-fluorobenzamide has been used in a variety of scientific research applications, including as a fluorescent probe, a catalyst, and a ligand for metal complexes.

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamidel-2-fluorobenzamide has been used in a variety of scientific research applications, including as a fluorescent probe, a catalyst, and a ligand for metal complexes. As a fluorescent probe, it has been used to study the interaction between proteins and other molecules. It has also been used as a catalyst in organic synthesis, and as a ligand for metal complexes in coordination chemistry.

Mechanism of Action

The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamidel-2-fluorobenzamide is not well understood. However, it is believed that the molecule interacts with proteins and other molecules through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamidel-2-fluorobenzamide are not well understood. However, it has been shown to interact with proteins and other molecules in a number of ways, including through hydrogen bonding and electrostatic interactions.

Advantages and Limitations for Lab Experiments

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamidel-2-fluorobenzamide is a relatively stable compound, which makes it suitable for use in laboratory experiments. It is also soluble in a variety of solvents, which makes it easy to handle and store. However, it is relatively expensive and can be toxic if not handled properly.

Future Directions

Future research on N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamidel-2-fluorobenzamide could focus on further understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could focus on developing more efficient methods for synthesizing the compound, as well as exploring its potential applications in medicine and other fields. Finally, further research could focus on exploring the potential toxicity of the compound, as well as its potential interactions with other molecules.

Synthesis Methods

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamidel-2-fluorobenzamide is synthesized by the reaction of 4-bromo-2-fluorobenzonitrile with cyclopropylcarbamate, followed by hydrolysis. The reaction involves a nucleophilic substitution of the bromine atom of the 4-bromo-2-fluorobenzonitrile with the carbamate group of the cyclopropylcarbamate, followed by hydrolysis of the resulting ester. The reaction is carried out in an inert atmosphere and in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-16-4-2-1-3-15(16)18(23)21-14-7-5-12(6-8-14)11-17(22)20-13-9-10-13/h1-8,13H,9-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICGCOMBNUBVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-fluorobenzamide

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